Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride
CAS No.: 78254-50-9
Cat. No.: VC5584307
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 78254-50-9 |
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Molecular Formula | C9H12ClNO3 |
Molecular Weight | 217.65 |
IUPAC Name | methyl 4-(aminooxymethyl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H |
Standard InChI Key | XQYXPIYIAPXLBG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)CON.Cl |
Introduction
Chemical Identity and Structural Analysis
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride (CHClNO) consists of a benzoic acid methyl ester core with an aminooxy (-O-NH) functional group attached to a methylene bridge at the 4-position. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural features include:
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Ester group: The methyl ester at the carboxyl position, common in prodrug formulations due to its hydrolytic lability under physiological conditions .
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Aminooxy-methyl group: The -CH-O-NH moiety, which may participate in conjugation reactions or serve as a nucleophile in synthetic transformations.
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Hydrochloride salt: Improves crystallinity and shelf life compared to the free base .
Table 1: Comparative Physical Properties of Related Methyl Benzoate Derivatives
*Hypothesized values based on structural analogs.
Synthetic Pathways and Optimization
While no direct synthesis of methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride is documented, plausible routes can be inferred from methods used for analogous compounds:
Esterification of 4-[(Aminooxy)methyl]benzoic Acid
A patent (US20070149802A1) describes the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid, yielding methyl 4-(aminomethyl)benzoate hydrochloride . Adapting this protocol, the target compound could be synthesized via:
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Formation of 4-[(aminooxy)methyl]benzoic acid: Reaction of 4-formylbenzoic acid with hydroxylamine to form an oxime intermediate, followed by reduction under controlled conditions .
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Esterification: Treatment with methanol and HCl under reflux, analogous to the method in US20070149802A1 . Critical parameters include:
Catalytic Hydrogenation of Oxime Precursors
Patent WO2011087211A2 outlines the hydrogenation of methyl 4-hydroxyiminomethylbenzoate (an oxime) to produce 4-aminomethylbenzoic acid . For the aminooxy variant, substituting hydroxylamine with a protected aminooxy reagent could yield the desired intermediate. Key considerations include:
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Catalyst selection: Palladium or nickel catalysts (5–10% Pd/C) for efficient reduction .
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Stirring speed: ≥1200 rpm to ensure sufficient gas-liquid contact and reaction homogeneity .
Challenges and Future Directions
Current limitations in studying methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride include:
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Synthetic complexity: Introducing the aminooxy group requires stringent control over reaction conditions to avoid side reactions (e.g., over-reduction or oxidation).
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Stability issues: The aminooxy group may exhibit sensitivity to light or moisture, necessitating stabilized formulations.
Future research should prioritize:
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Optimized synthetic protocols: Screening catalysts and solvents to improve yields.
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Biological activity assays: Evaluating antimicrobial or cytotoxic properties.
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Crystallographic studies: Resolving the compound’s solid-state structure to guide derivatization.
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